molecular formula C7H11NO B080425 N-(furan-2-ylmethyl)ethanamine CAS No. 14496-33-4

N-(furan-2-ylmethyl)ethanamine

Cat. No.: B080425
CAS No.: 14496-33-4
M. Wt: 125.17 g/mol
InChI Key: CBVNYJPAGHUWKC-UHFFFAOYSA-N
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Preparation Methods

N-(furan-2-ylmethyl)ethanamine can be synthesized through various methods. A common synthetic route involves the reaction of furan with ethylamine under high-temperature conditions . The reaction typically proceeds as follows:

    Reaction of Furan with Ethylamine: Furan is reacted with ethylamine at elevated temperatures to produce this compound.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

N-(furan-2-ylmethyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include furan derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced furan derivatives.

    Substitution: this compound can undergo substitution reactions with halogens or other electrophiles, resulting in the formation of substituted furan derivatives.

Comparison with Similar Compounds

N-(furan-2-ylmethyl)ethanamine can be compared with other similar compounds, such as:

    N-(furan-2-ylmethyl)methanamine: This compound has a similar structure but lacks the ethyl group, which may result in different chemical and biological properties.

    N-(furan-2-ylmethyl)propanamine: This compound has a propyl group instead of an ethyl group, which can affect its reactivity and applications.

    N-(furan-2-ylmethyl)butanamine: The presence of a butyl group in this compound can lead to variations in its physical and chemical properties compared to this compound.

This compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

N-(furan-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-8-6-7-4-3-5-9-7/h3-5,8H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVNYJPAGHUWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275626
Record name N-(furan-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14496-33-4
Record name N-(furan-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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